Bienvenue dans la boutique en ligne BenchChem!

(4-(Methylsulfinyl)phenyl)boronic acid

Physical property comparison Melting point Crystallinity

(4-(Methylsulfinyl)phenyl)boronic acid (CAS 166386-48-7) is a para-substituted arylboronic acid bearing a methylsulfinyl (–SOCH₃) group, with molecular formula C₇H₉BO₃S and molecular weight 184.03 g/mol. It belongs to the class of sulfur-functionalized phenylboronic acids, occupying the intermediate sulfoxide oxidation state between its sulfide (–SCH₃) and sulfone (–SO₂CH₃) analogs.

Molecular Formula C7H9BO3S
Molecular Weight 184.03 g/mol
CAS No. 166386-48-7
Cat. No. B065557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Methylsulfinyl)phenyl)boronic acid
CAS166386-48-7
Molecular FormulaC7H9BO3S
Molecular Weight184.03 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)C)(O)O
InChIInChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
InChIKeyYOTGALZTDVXUKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Methylsulfinyl)phenyl)boronic acid – CAS 166386-48-7 Procurement & Technical Baseline


(4-(Methylsulfinyl)phenyl)boronic acid (CAS 166386-48-7) is a para-substituted arylboronic acid bearing a methylsulfinyl (–SOCH₃) group, with molecular formula C₇H₉BO₃S and molecular weight 184.03 g/mol [1]. It belongs to the class of sulfur-functionalized phenylboronic acids, occupying the intermediate sulfoxide oxidation state between its sulfide (–SCH₃) and sulfone (–SO₂CH₃) analogs. Commercially available at ≥97.5% purity (HPLC) as a white to pale cream crystalline powder with a melting point of approximately 170–180 °C , this compound serves as a key boronic acid building block in Suzuki–Miyaura cross-coupling reactions and has been specifically employed in the synthesis of macrocyclic Mcl-1 inhibitors for oncology applications [1].

Why 4-(Methylsulfinyl)phenylboronic Acid Cannot Be Replaced by Its Sulfide or Sulfone Analogs


The three sulfur oxidation states in the para position—methylthio (–SCH₃, CAS 98546-51-1), methylsulfinyl (–SOCH₃, CAS 166386-48-7), and methylsulfonyl (–SO₂CH₃, CAS 149104-88-1)—impart profoundly different electronic properties that directly govern both reactivity in cross-coupling and the physicochemical profile of downstream products. The Hammett σₚ constants for these groups are approximately 0.00 (CH₃S–), +0.49 (CH₃S(O)–), and +0.72 (CH₃SO₂–) [1], meaning the sulfoxide provides a distinct, intermediate electron-withdrawing character that cannot be replicated by either the weakly donating sulfide or the strongly withdrawing sulfone. Furthermore, post-synthetic oxidation of a boronic acid–bearing sulfide to the sulfoxide is fraught with chemoselectivity challenges: boronic acid derivatives are known to be sensitive to common sulfur oxidizing reagents, with many boronate esters succumbing to unwanted oxidation at the boron-bearing carbon [2]. The synthesis of (4-(methylsulfinyl)phenyl)boronic acid from the corresponding methylthio precursor has been reported with a yield of only ~10% [3], underscoring the practical value of sourcing the pre-formed sulfoxide.

Quantitative Differentiation Evidence: (4-(Methylsulfinyl)phenyl)boronic Acid vs. Closest Analogs


Melting Point and Physical Form: Lower mp vs. Sulfide and Sulfone Analogs Enables Easier Handling

The melting point of (4-(methylsulfinyl)phenyl)boronic acid is 170–180 °C , which is 30–40 °C lower than the sulfide analog (210–214 °C) and approximately 100–120 °C lower than the sulfone analog (275–293 °C) . The substantially lower melting point of the sulfoxide facilitates more convenient handling, dissolution, and melt-based formulation approaches relative to its high-melting sulfone counterpart.

Physical property comparison Melting point Crystallinity Procurement specification

Electronic Substituent Effect: Intermediate Hammett σₚ Value Provides Unique Reactivity Tuning

The para-methylsulfinyl group imparts a Hammett σₚ constant of approximately +0.49, representing a moderate electron-withdrawing effect [1]. This contrasts with the weakly electron-donating methylthio group (σₚ ≈ 0.00) and the strongly electron-withdrawing methylsulfonyl group (σₚ ≈ +0.72) [1]. The sulfoxide thus occupies a unique electronic space: it withdraws sufficient electron density to activate the boronic acid toward transmetallation in Suzuki couplings while avoiding the excessive electron deficiency that can promote protodeboronation side reactions commonly observed with strongly electron-deficient arylboronic acids.

Hammett constant Electronic effect Suzuki coupling SAR optimization

Chemoselective Synthesis Advantage: Pre-Formed Sulfoxide Avoids Low-Yield Sulfide Oxidation

Direct oxidation of 4-(methylthio)phenylboronic acid to the corresponding sulfoxide is documented to proceed in only ~10% yield [1]. A recent study confirms that boronic acid derivatives are often sensitive to common sulfur oxidizing reagents, with many boronate esters (e.g., Bcat, BDan) undergoing unwanted oxidation at the boron-bearing carbon rather than clean sulfide-to-sulfoxide conversion [2]. Even under optimized H₂O₂/HFIP conditions, Bpin-protected sulfides yield sulfoxide in only 49–86% with occasional alcohol side products [2]. Procuring the pre-formed (4-(methylsulfinyl)phenyl)boronic acid eliminates this problematic chemoselective oxidation step entirely, ensuring the boronic acid functionality arrives intact and ready for immediate use.

Chemoselectivity Sulfide oxidation Boronate stability Synthetic route

Validated Biological Activity: Essential Synthon for nM-Potency GSK-3β and Mcl-1 Inhibitors

The 4-(methylsulfinyl)phenyl motif is a critical pharmacophoric element in several bioactive molecules. The GSK-3β inhibitor TCS 2002 (2-methyl-5-(3-(4-(methylsulfinyl)phenyl)benzofuran-5-yl)-1,3,4-oxadiazole) demonstrates an IC₅₀ of 35 nM against GSK-3β, with the (S)-enantiomer achieving 34 nM [1]. This compound is orally bioavailable and blood-brain-barrier permeable [1]. Additionally, this boronic acid building block is explicitly used in the preparation of macrocyclic Mcl-1 inhibitors for the treatment of multiple myeloma , as disclosed in patent family WO2020025545 / US20230029194 [2]. Replacement of the sulfoxide with the sulfide or sulfone would alter both the electronic character and the hydrogen-bonding capacity of the pharmacophore, likely compromising target engagement.

GSK-3β inhibition Mcl-1 inhibitor Kinase inhibitor Macrocyclic drug

Predicted pKa and Aqueous Stability: Intermediate Acidity Relative to Sulfide and Sulfone Analogs

The predicted acid dissociation constant (pKa) for (4-(methylsulfinyl)phenyl)boronic acid is 7.72 ± 0.10 . While experimental pKa values for the sulfide and sulfone analogs are not directly available, the trend in Hammett σₚ constants (0.00 → +0.49 → +0.72) predicts that the sulfoxide's pKa will fall between that of the sulfide (higher pKa, weaker acid) and the sulfone (lower pKa, stronger acid) [1]. This intermediate acidity is functionally significant: boronic acids with pKa near physiological pH (7.4) can engage in dynamic covalent interactions with diols under biologically relevant conditions, whereas excessively low pKa values (as expected for the sulfone) promote faster protodeboronation in aqueous media [2].

pKa prediction Boronic acid acidity Aqueous stability Protodeboronation

Commercial Availability: Multi-Supplier Sourcing with Consistent 98% Purity Grade

(4-(Methylsulfinyl)phenyl)boronic acid is stocked by multiple global suppliers at a standard purity of 98% (HPLC ≥97.5%, acid-base titration ≥97.5%, proton NMR conforms to structure) . In comparison, the sulfide analog 4-(methylthio)phenylboronic acid is commonly offered at 95% purity , while the sulfone analog 4-(methylsulfonyl)phenylboronic acid is available at ≥98% (HPLC) but with a significantly higher melting point requiring more stringent storage conditions (0–6 °C, sealed) [1]. The sulfoxide's ambient storage compatibility (2–8 °C) simplifies logistics and reduces cold-chain dependency compared to the sulfone.

Commercial availability Purity specification Supplier comparison Procurement

Highest-Value Application Scenarios for (4-(Methylsulfinyl)phenyl)boronic Acid Based on Verified Differentiation


Macrocyclic Mcl-1 Inhibitor Synthesis for Oncology Drug Discovery

This compound is explicitly referenced as a building block in the preparation of macrocyclic Mcl-1 inhibitors for multiple myeloma treatment, as documented in patent US 20230029194 A1 [1]. The pre-installed methylsulfinyl group provides the precise hydrogen-bond acceptor capacity and moderate electron-withdrawing character required for Mcl-1 binding pocket engagement. Attempting to generate this sulfoxide in situ from the sulfide precursor risks low yield (~10%) and boronic acid degradation [2], making the pre-formed building block essential for reliable library synthesis.

GSK-3β Inhibitor Development for Neurodegenerative Disease Programs

The validated GSK-3β inhibitor TCS 2002 (IC₅₀ = 35 nM), which incorporates the 4-(methylsulfinyl)phenyl fragment via Suzuki coupling of this boronic acid, demonstrates oral bioavailability and brain penetration [1]. For medicinal chemistry teams pursuing GSK-3β as a target in Alzheimer's disease, procuring this specific boronic acid synthon enables direct access to the TCS 2002 scaffold series, where the sulfoxide oxidation state has been shown to be critical for potency and selectivity.

Electronic Fine-Tuning in Suzuki–Miyaura Cross-Coupling for SAR Exploration

With a Hammett σₚ of ~+0.49, this boronic acid provides an intermediate electron-withdrawing character that enables tunable coupling reactivity [1]. In parallel synthesis campaigns where electronic effects on biaryl coupling efficiency and product stability must be systematically varied, the methylsulfinyl-substituted boronic acid fills the electronic gap between the methylthio (σₚ ≈ 0.00) and methylsulfonyl (σₚ ≈ +0.72) analogs [1], allowing SAR exploration across a continuous electronic landscape without resorting to protecting group manipulation.

Pharmaceutical Building Block Procurement for Late-Stage Functionalization

Available at consistent 98% purity (HPLC ≥97.5%) with ambient-adjacent storage (2–8 °C) [1], this compound is well-suited for late-stage functionalization workflows in process chemistry and medicinal chemistry. The sulfoxide moiety serves as a stable, chromatographically tractable handle that can be further diversified (e.g., reduction to sulfide or oxidation to sulfone) after the key C–C bond-forming step, providing synthetic flexibility that the pre-oxidized sulfone analog does not offer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Methylsulfinyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.